molecular formula C37H66O7 B132483 Gigantetronenin CAS No. 145403-31-2

Gigantetronenin

Cat. No.: B132483
CAS No.: 145403-31-2
M. Wt: 622.9 g/mol
InChI Key: LFIZQGRMDGWRQH-CCEZHUSRSA-N
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Description

Gigantetronenin is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a furan ring, and a long hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gigantetronenin typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the furan ring, the introduction of hydroxyl groups, and the construction of the long hydrocarbon chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may include continuous flow reactions, automated control systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Gigantetronenin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Gigantetronenin has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Gigantetronenin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and furan ring play a crucial role in its bioactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methyl-2H-furan-5-one: A simpler analog with similar structural features but lacking the long hydrocarbon chain.

    2-hydroxy-4-methyl-2H-furan-5-one: Another analog with a different arrangement of hydroxyl and methyl groups.

Uniqueness

Gigantetronenin is unique due to its combination of multiple hydroxyl groups, a furan ring, and a long hydrocarbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

145403-31-2

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(39)34(40)24-25-35(41)36-26-23-32(44-36)21-18-16-17-20-31(38)28-30-27-29(2)43-37(30)42/h14-15,27,29,31-36,38-41H,3-13,16-26,28H2,1-2H3/b15-14+

InChI Key

LFIZQGRMDGWRQH-CCEZHUSRSA-N

SMILES

CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC/C=C/CCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

melting_point

57-59°C

Key on ui other cas no.

145403-31-2

physical_description

Solid

Synonyms

gigantetronenin
gigantrionenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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